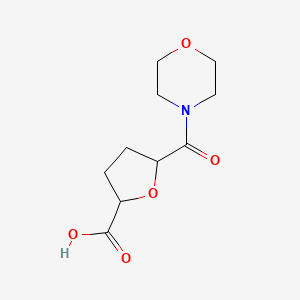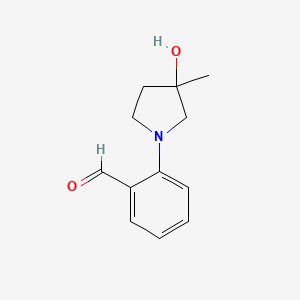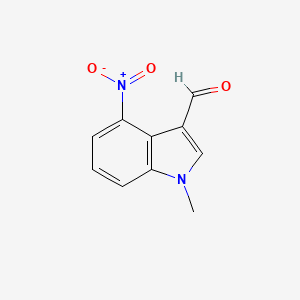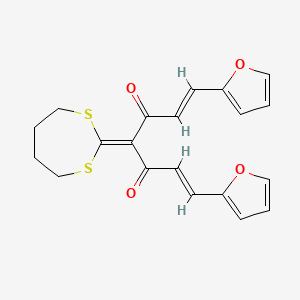
2,5-Dimethylphenyl chloroformate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethylphenyl chloroformate is an organic compound belonging to the class of chloroformates, which are esters of chloroformic acid. This compound is characterized by the presence of a chloroformate group attached to a 2,5-dimethylphenyl ring. Chloroformates are widely used as reagents in organic synthesis due to their reactivity and ability to introduce protective groups.
準備方法
Synthetic Routes and Reaction Conditions
2,5-Dimethylphenyl chloroformate can be synthesized through the reaction of 2,5-dimethylphenol with phosgene (carbonyl dichloride) in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chloroformate group. The general reaction is as follows:
2,5-Dimethylphenol+Phosgene→2,5-Dimethylphenyl chloroformate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow reactors where the reactants are mixed and reacted under controlled conditions. The use of phosgene requires stringent safety measures due to its toxicity. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
2,5-Dimethylphenyl chloroformate undergoes several types of chemical reactions, including:
Nucleophilic substitution: Reaction with amines to form carbamates.
Esterification: Reaction with alcohols to form carbonate esters.
Formation of mixed anhydrides: Reaction with carboxylic acids.
Common Reagents and Conditions
Amines: React with this compound to form carbamates under mild conditions.
Alcohols: React to form carbonate esters, typically in the presence of a base to neutralize the HCl byproduct.
Carboxylic acids: Form mixed anhydrides, often in the presence of a base.
Major Products
Carbamates: Formed from the reaction with amines.
Carbonate esters: Formed from the reaction with alcohols.
Mixed anhydrides: Formed from the reaction with carboxylic acids.
科学的研究の応用
2,5-Dimethylphenyl chloroformate is used in various scientific research applications:
Chemistry: As a reagent for introducing protective groups in organic synthesis.
Biology: In the synthesis of biologically active molecules and as a derivatization agent for analytical purposes.
Medicine: In the development of pharmaceuticals where protective groups are necessary during synthesis.
Industry: Used in the production of polymers and other materials where specific functional groups are required.
作用機序
The mechanism of action of 2,5-dimethylphenyl chloroformate involves nucleophilic attack on the carbonyl carbon of the chloroformate group. This leads to the formation of a tetrahedral intermediate, which then collapses to release HCl and form the desired product. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
類似化合物との比較
Similar Compounds
- Methyl chloroformate
- Ethyl chloroformate
- Phenyl chloroformate
Comparison
2,5-Dimethylphenyl chloroformate is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and steric properties compared to other chloroformates. This can affect the selectivity and yield of reactions in which it is used.
特性
分子式 |
C9H9ClO2 |
|---|---|
分子量 |
184.62 g/mol |
IUPAC名 |
(2,5-dimethylphenyl) carbonochloridate |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-4-7(2)8(5-6)12-9(10)11/h3-5H,1-2H3 |
InChIキー |
MRADSHQNVHQTJJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)OC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B13217724.png)
![6-Hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13217737.png)









![4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13217788.png)

![Hexahydro-2H-cyclopenta[b]furan-3a-amine](/img/structure/B13217794.png)
